molecular formula C21H25N5O2 B14217734 2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole CAS No. 528812-42-2

2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole

Cat. No.: B14217734
CAS No.: 528812-42-2
M. Wt: 379.5 g/mol
InChI Key: QNOKYCPZSDBCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole is a complex organic compound that features a unique structure combining a pyrrole ring with a nitrophenyl hydrazine moiety

Preparation Methods

The synthesis of 2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole typically involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrrole ring can also participate in binding interactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other nitrophenyl hydrazine derivatives and pyrrole-based molecules. Compared to these compounds, 2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Some similar compounds include:

Properties

CAS No.

528812-42-2

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

(4-nitrophenyl)-[5-[4-(1H-pyrrol-2-yl)heptan-4-yl]-1H-pyrrol-2-yl]diazene

InChI

InChI=1S/C21H25N5O2/c1-3-13-21(14-4-2,18-6-5-15-22-18)19-11-12-20(23-19)25-24-16-7-9-17(10-8-16)26(27)28/h5-12,15,22-23H,3-4,13-14H2,1-2H3

InChI Key

QNOKYCPZSDBCGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C1=CC=CN1)C2=CC=C(N2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.